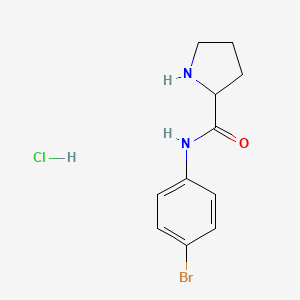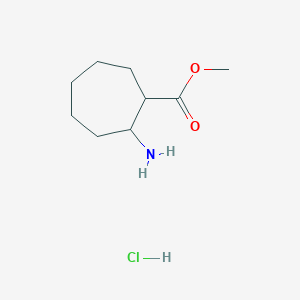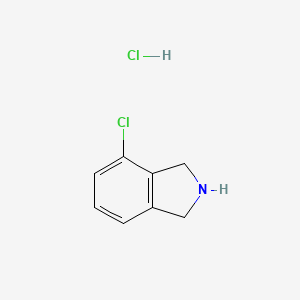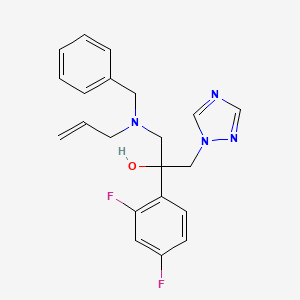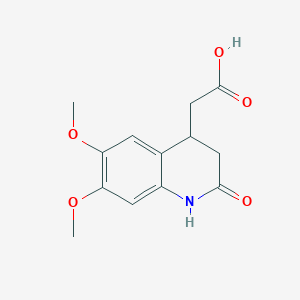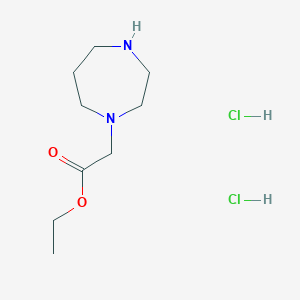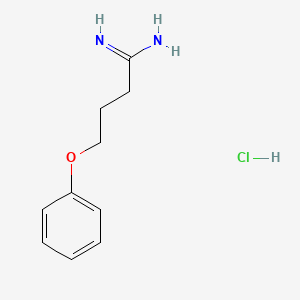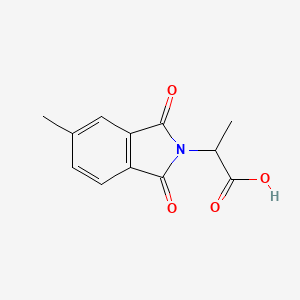
2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
“2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC=CC=C21)N(C2=O)C(CO)C(OC)=O . This indicates that the compound contains a 2H-isoindol-2-yl group, a propanoic acid group, and a methyl group . Physical And Chemical Properties Analysis
This compound has a predicted boiling point of approximately 434.1°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of 1.62 . Its molecular weight is 233.22 .Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil
This paper reviews experiments on the sorption of 2,4-D and other phenoxy herbicides to various materials like soil, organic matter, and minerals. It suggests that soil organic matter and iron oxides are significant sorbents for these herbicides, which could be relevant for understanding the environmental interactions of structurally related compounds (Werner, Garratt, & Pigott, 2012).
ER to Synapse Trafficking of NMDA Receptors
This review focuses on the molecular mechanisms involved in the trafficking of NMDA receptors from the endoplasmic reticulum to synapses. It discusses the biosynthetic pathway of NMDA receptors, which could be relevant for research into compounds affecting neurotransmitter systems (Horak, Petralia, Kaniaková, & Sans, 2014).
Downstream Processing of Biologically Produced Diols
This review summarizes methods studied for the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol, focusing on aspects like yield, purity, and energy consumption. Insights from this paper could be applied to the production or purification processes of related chemical compounds (Xiu & Zeng, 2008).
Chlorogenic Acid: Pharmacological Review
This review discusses the biological and pharmacological effects of chlorogenic acid, a phenolic compound with various therapeutic roles. The pharmacological properties, such as antioxidant activity and modulation of lipid metabolism, may offer insights into potential research applications for structurally similar compounds (Naveed et al., 2018).
Sustainable Solvent for Natural Product Extraction
This paper presents 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products, highlighting its environmental and economic viability compared to conventional solvents. The solvent properties and applications discussed could be relevant for the extraction or synthesis processes involving related chemical compounds (Rapinel et al., 2020).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .
properties
IUPAC Name |
2-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-3-4-8-9(5-6)11(15)13(10(8)14)7(2)12(16)17/h3-5,7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKGZHWNQKLAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
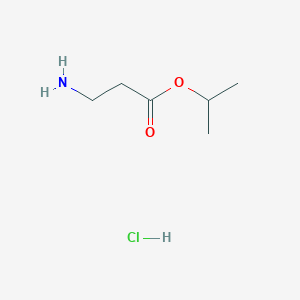
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
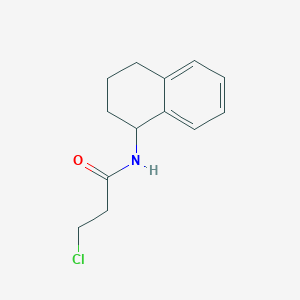
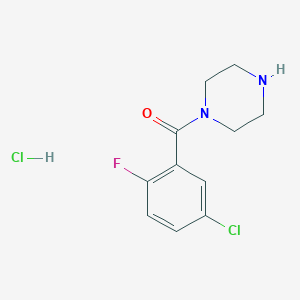
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
